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molecular formula C14H11NO B057821 2-[4-(Hydroxymethyl)phenyl]benzonitrile CAS No. 154709-19-0

2-[4-(Hydroxymethyl)phenyl]benzonitrile

Cat. No. B057821
M. Wt: 209.24 g/mol
InChI Key: FNDNKJXHTMOHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943647B2

Procedure details

A 750 ml flask is charged with 54.4 g (0.2 mol) of 4′-bromomethyl-biphenyl-2-carbonitrile and 250 ml of toluene. To this suspension is added a solution of 30 g (0.3 mol) of potassium acetate in 15 ml of water. The heterogeneous mixture is heated up to an internal temperature of 90° C. to become a clear biphasic solution. After 12 hours at an internal temperature of 90° C. the conversion to the OAc derivative is complete. The biphasic mixture is cooled down to internal temperature of about 50° C. followed by addition of 150 ml NaOH (2N). The mixture is heated up to an internal temperature of ca. 70° C. (extern. temp. 80° C.). After 5 hours at this temperature the PTC saponification is complete (100% conversion, HPLC). Additional 150 ml toluene is added and the warm reaction solution (ca. 50° C.) is washed three times with 50 ml of hot water until the pH is around 7. The toluene phase is evaporated under reduced pressure and the resulting crystalline residue is dried at 50° C. over 24 hours in vacuum to give the white crystalline product with 98% purity (HPLC) and a water content of 0.23%.
Quantity
54.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
OAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:10]([C:15]#[N:16])=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:5][CH:4]=1.C1(C)C=CC=CC=1.C([O-])(=[O:26])C.[K+].[OH-].[Na+]>O>[OH:26][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:10]([C:15]#[N:16])=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:5][CH:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
54.4 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C=1C(=CC=CC1)C#N
Name
Quantity
250 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
potassium acetate
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
OAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The biphasic mixture is cooled down to internal temperature of about 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated up to an internal temperature of ca. 70° C. (extern. temp. 80° C.)
CUSTOM
Type
CUSTOM
Details
the warm reaction solution (ca. 50° C.)
WASH
Type
WASH
Details
is washed three times with 50 ml of hot water until the pH is around 7
CUSTOM
Type
CUSTOM
Details
The toluene phase is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crystalline residue is dried at 50° C. over 24 hours in vacuum
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to give the white crystalline product with 98% purity (HPLC)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
OCC1=CC=C(C=C1)C=1C(=CC=CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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